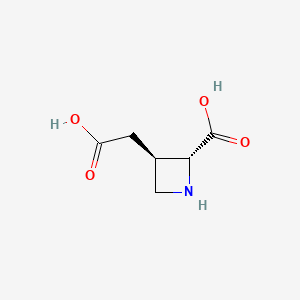

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid is a chiral, four-membered ring compound containing two carboxylic acid groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a suitable amine with a diacid chloride can lead to the formation of the azetidine ring. The reaction conditions typically involve the use of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The azetidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis, particularly for creating more complex molecules and polymers. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds.

Reactions and Transformations

The compound undergoes several key chemical reactions:

- Oxidation : Converts to corresponding ketones or aldehydes.

- Reduction : Carboxylic acid groups can be reduced to alcohols.

- Substitution : The azetidine ring can be modified through substitution reactions.

The following table summarizes the types of reactions and their common reagents:

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Ketones/Aldehydes | Potassium permanganate |

| Reduction | Alcohols | Lithium aluminum hydride |

| Substitution | Modified Azetidines | Nucleophiles (e.g., Grignard reagents) |

Biological Applications

Enzyme Inhibition Studies

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid is utilized in biological research to study enzyme interactions. Its ability to bind to specific enzymes alters their activity, making it a valuable tool in understanding biochemical pathways.

Case Study: Protein Interaction

In a study examining the interaction between this compound and certain enzymes, it was found that it effectively inhibited the activity of specific proteases. This inhibition was measured using kinetic assays, demonstrating its potential as a lead compound for drug development targeting enzyme-related diseases.

Industrial Applications

Specialty Chemicals Production

The compound is also significant in the production of specialty chemicals and materials. Its unique properties enable its use in developing polymers and other materials with specific functional characteristics.

Example: Polymer Synthesis

In industrial settings, this compound has been employed as a monomer in the synthesis of biodegradable polymers. These polymers are gaining attention for their environmental benefits and potential applications in packaging and biomedical fields.

作用机制

The mechanism of action of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Similar Compounds

Similar compounds to (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid include other azetidine derivatives and carboxylic acids. Examples include:

- Azetidine-2-carboxylic acid

- 3-(carboxymethyl)azetidine

- 2,3-dicarboxyazetidine

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of two carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid, commonly referred to as azetidine-2-carboxylic acid (A2C), is a non-proteinogenic amino acid that has garnered attention for its biological activities, particularly in plant biology and potential applications in crop management. This article explores the compound's biological activity, mechanisms of action, and implications for research and agriculture.

Chemical Structure

The compound's structure is characterized by a four-membered azetidine ring with two carboxylic acid functional groups. Its stereochemistry is significant for its biological interactions, particularly with aminoacyl-tRNA synthetases.

Azetidine-2-carboxylic acid acts primarily as a proline analog, which leads to its incorporation into proteins during translation. This misincorporation can disrupt normal protein function due to the structural differences between proline and A2C. Research indicates that A2C is recognized by prolyl-tRNA synthetase (ProRS), which can result in toxic effects on plant growth.

Key Findings:

- Inhibition of Plant Growth : A study on Arabidopsis thaliana demonstrated that A2C inhibits root growth more significantly than cotyledon growth. This differential sensitivity is attributed to the higher expression of cytosolic ProRS in roots compared to cotyledons .

- Substrate Specificity : The substrate specificity of ProRS for A2C varies between isoforms. The cytosolic ProRS shows similar affinity for both L-proline and A2C, while the organellar ProRS has a much higher specificity for L-proline .

Biological Activity in Plants

Research indicates that A2C triggers a stress response in plants, affecting various metabolic pathways. Proteomic analyses have shown that proteins involved in ribosome function, protein processing, and stress responses are enriched in plants exposed to A2C. This suggests that A2C not only disrupts protein synthesis but also induces broader physiological changes .

Case Studies

- Arabidopsis thaliana Study : In this study, seedlings were exposed to varying concentrations of A2C. Results showed a dose-dependent inhibition of root elongation and alterations in gene expression related to stress responses and amino acid metabolism .

- Zea mays Sensitivity : Similar experiments conducted on maize demonstrated that A2C affects growth patterns and metabolic processes critical for development, highlighting its potential as a biocontrol agent against weeds .

Potential Applications

Given its mechanism of action, A2C could be utilized in developing biorational herbicides aimed at controlling weed populations without harming crops. Understanding the specific pathways affected by A2C may lead to innovative agricultural strategies that enhance crop resilience to environmental stresses.

Data Table: Biological Effects of A2C

| Study | Organism | Effect Observed | Mechanism |

|---|---|---|---|

| Arabidopsis thaliana | Arabidopsis thaliana | Inhibition of root growth | Misincorporation into proteins via ProRS |

| Zea mays | Zea mays | Altered growth patterns | Disruption of amino acid metabolism |

| General Plant Studies | Various | Induction of stress response pathways | Enrichment of proteins related to stress responses |

属性

IUPAC Name |

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11)/t3-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUPICCTRPWMDZ-NQXXGFSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N1)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](N1)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。